3-Methanesulfinylbenzoic acid
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Overview
Description
3-Methanesulfinylbenzoic acid is an organic compound with the molecular formula C8H8O3S. It is characterized by the presence of a methanesulfinyl group attached to the benzene ring of benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfinylbenzoic acid typically involves the oxidation of 3-methylthiobenzoic acid. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Methanesulfinylbenzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 3-Methanesulfonylbenzoic acid.
Reduction: 3-Methylthiobenzoic acid.
Substitution: Derivatives with substituted benzene rings.
Scientific Research Applications
3-Methanesulfinylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methanesulfinylbenzoic acid involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
3-Methylsulfonylbenzoic acid: Similar structure but with a methanesulfonyl group instead of a methanesulfinyl group.
Methanesulfonic acid: A simpler compound with a sulfonic acid group attached to a methane molecule.
Sulfonimidates: Organosulfur compounds with a tetrahedral sulfur center, used as intermediates in organic synthesis.
Uniqueness: Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
3-methylsulfinylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-12(11)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXKMQSHSSNEJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90345-62-3 |
Source
|
Record name | 3-methanesulfinylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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